2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
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Overview
Description
2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups at the 2 and 6 positions of the benzene ring, a trifluoromethyl group attached to a phenoxyethyl chain, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxyethyl Intermediate: The reaction begins with the preparation of the phenoxyethyl intermediate by reacting 3-(trifluoromethyl)phenol with an appropriate alkylating agent under basic conditions.
Coupling with 2,6-Dimethoxybenzoic Acid: The phenoxyethyl intermediate is then coupled with 2,6-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the coupled product with an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)aniline
- 2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)phenylacetamide
Uniqueness
2,6-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-24-14-7-4-8-15(25-2)16(14)17(23)22-9-10-26-13-6-3-5-12(11-13)18(19,20)21/h3-8,11H,9-10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXYPUKZKOWYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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